methyl 3-iodo-1H-indole-5-carboxylate
Description
Methyl 3-iodo-1H-indole-5-carboxylate is a halogenated indole derivative characterized by an iodine atom at position 3 and a methyl carboxylate ester at position 5 of the indole ring (Figure 1). Its molecular formula is C₁₀H₈INO₂, with a molecular weight of 301.09 g/mol and a CAS Registry Number of 1257847-81-6 . The iodine substituent introduces significant steric and electronic effects, making the compound a versatile intermediate in medicinal chemistry and materials science. The carboxylate ester enhances solubility in organic solvents, while the iodine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki or Ullman reactions), which are pivotal in synthesizing complex heterocyclic systems .
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-iodo-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPCAXPMBYCTFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The predominant synthetic approach to methyl 3-iodo-1H-indole-5-carboxylate involves electrophilic aromatic substitution (iodination) on a methyl 1H-indole-5-carboxylate precursor. The key steps are:
Precursor Synthesis : Methyl 1H-indole-5-carboxylate is prepared by esterification of indole-5-carboxylic acid with methanol under acidic conditions.
Iodination : Directed electrophilic substitution at the 3-position of the indole ring is achieved using iodine sources such as iodine (I2) or N-iodosuccinimide (NIS) in the presence of an oxidizing agent or catalyst.
Purification : The crude product is purified by recrystallization or silica gel column chromatography to achieve high purity (>97%).
This method leverages the inherent electronic properties of the indole ring, where the 3-position is the most nucleophilic site for electrophilic substitution, facilitated by the directing effect of the ester group at the 5-position.
Detailed Iodination Procedure
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Precursor preparation | Indole-5-carboxylic acid, methanol, catalytic acid | Esterification to form methyl 1H-indole-5-carboxylate |
| Iodination | Iodine or N-iodosuccinimide (NIS), oxidizing agent (e.g., silver sulfate), solvent (dichloromethane or acetonitrile), 0–25°C | Electrophilic substitution at C3 position |
| Purification | Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) | Remove impurities and isolate pure product |
Solvent Choice : Polar aprotic solvents such as acetonitrile or dichloromethane stabilize the transition state and favor regioselective iodination at the 3-position.
Temperature Control : Maintaining low temperatures (0–5°C) reduces side reactions such as diiodination or over-oxidation.
Catalysts/Additives : Lewis acids like BF₃·Et₂O or silver salts can enhance regioselectivity and reaction rate.
Regioselectivity Considerations
The regioselectivity of iodination is critical to obtain the 3-iodo derivative exclusively. Factors influencing regioselectivity include:
Electronic Effects : The electron-withdrawing methyl ester at the 5-position decreases electron density at adjacent sites but the 3-position remains the most reactive electrophilic substitution site on the indole ring.
Steric Effects : The 5-substituent may sterically hinder substitution at nearby positions, favoring the 3-position.
Directing Groups : The ester group acts as a directing group, enhancing substitution at the 3-position.
Reaction Conditions : Lower temperatures and controlled reagent addition minimize side reactions.
Analytical Characterization of the Product
To confirm the structure and purity of this compound, the following analytical techniques are employed:
| Technique | Key Features/Findings |
|---|---|
| 1H Nuclear Magnetic Resonance (NMR) | Aromatic protons appear at δ 7.0–8.3 ppm; methyl ester singlet at δ ~3.9 ppm. Coupling patterns confirm substitution pattern. |
| 13C NMR | Carbonyl carbon at ~165 ppm; deshielded carbon at C3 due to iodine at ~140 ppm. |
| High-Performance Liquid Chromatography (HPLC) | Purity typically >97% using C18 column, methanol/water mobile phase, UV detection at 254 nm. |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 301 [M+H]+ consistent with molecular weight 301.08 g/mol. |
| Melting Point | Sharp melting point range (approx. 199–201°C) indicating purity. |
Research Findings and Optimization Studies
Yield Optimization : Studies show yields in the range of 70–85% can be achieved by optimizing solvent ratios, temperature, and reagent equivalents.
Computational Insights : Density Functional Theory (DFT) calculations support the preference for iodination at the 3-position due to lower transition state energy barriers.
Purity Validation : Cross-validation using elemental analysis, HPLC-MS, and thermogravimetric analysis (TGA) ensures accurate purity assessment and detection of trace impurities.
Summary Table of Preparation Method
| Step | Description | Typical Conditions/Notes | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Esterification | Indole-5-carboxylic acid + methanol + acid catalyst | Reflux, methanol solvent | 85–90 | - |
| Iodination | Methyl 1H-indole-5-carboxylate + I2 or NIS + oxidant | DCM or MeCN solvent, 0–5°C, 1–3 h | 70–85 | >97 |
| Purification | Recrystallization or silica gel chromatography | Ethanol/water or EtOAc/hexane mixtures | - | >97 |
| Characterization | NMR, HPLC, MS, melting point | Confirm structure and purity | - | - |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized indole compounds .
Scientific Research Applications
Chemical Synthesis
Methyl 3-iodo-1H-indole-5-carboxylate serves as a versatile intermediate in the synthesis of various indole derivatives. Indoles are a class of compounds that have shown considerable biological activity, making their derivatives valuable in pharmaceutical research.
Biological Activities
The biological activities of this compound and its derivatives have been extensively studied, revealing promising pharmacological properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, some substituted indoles have been shown to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy . The structure-activity relationship (SAR) studies highlight that modifications at the indole ring can enhance cytotoxicity against various cancer cell lines.
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been evaluated for their effectiveness against bacterial and fungal strains, indicating potential uses in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl 3-iodo-1H-indole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The indole ring system can interact with various biological pathways, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent type, position, or core heterocycle, leading to variations in physical, chemical, and biological properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Core Heterocycle :
- Indole vs. Indazole : The indazole analog (Table 1, Row 2) features two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity and aromatic stability compared to indole. This makes it more suitable for targeting enzymes with polar active sites .
- Electronic Effects : Iodine in this compound is electron-withdrawing, polarizing the indole ring and facilitating electrophilic substitution at C2 or C6. In contrast, methoxymethyl (Table 1, Row 3) is electron-donating, reducing electrophilicity .
Substituent Position :
- Reversing substituent positions (e.g., carboxylate at C3 vs. C5) alters dipole moments and binding affinities. Methyl 5-methoxy-1H-indole-3-carboxylate (Table 1, Row 5) exhibits distinct solubility and crystallinity due to the methoxy group’s orientation .
Biological Relevance: Compounds with amino groups (Table 1, Row 4) show improved aqueous solubility, making them preferable for pharmacokinetic optimization . Indazole derivatives (Table 1, Row 2) are explored as kinase inhibitors due to their rigid, planar structure .
Biological Activity
Methyl 3-iodo-1H-indole-5-carboxylate is a notable indole derivative that exhibits a broad spectrum of biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized as an indole derivative, which is a class of compounds known for their diverse pharmacological properties. The compound has been studied for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Target Interactions
this compound interacts with various biological targets, influencing numerous cellular processes. The compound's mechanism of action includes:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
- Gene Expression Modulation : The compound can modulate the expression of genes involved in cell proliferation and apoptosis, impacting cell growth and survival.
Biological Activities
This compound exhibits several biological activities, including:
- Antiviral Activity : Indole derivatives are recognized for their antiviral properties, which may extend to this compound .
- Anticancer Properties : Research indicates that it may have anticancer effects by inhibiting cancer cell proliferation .
- Antimicrobial Effects : The compound shows activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Anticancer Activity
A study highlighted the anticancer potential of this compound through its ability to suppress the growth of rapidly dividing cancer cells. For instance, compounds derived from indoles demonstrated significant antiproliferative effects against A549 lung cancer cells compared to non-tumor fibroblasts .
Antimicrobial Activity
In antimicrobial studies, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. It showed a low minimum inhibitory concentration (MIC) against MRSA, indicating its potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 3.90 |
| Methicillin-resistant S. aureus (MRSA ATCC 43300) | <1.00 |
| Mycobacterium tuberculosis | Varies |
The biochemical properties of this compound include its role as a building block in synthesizing various biologically active compounds. Its stability under different environmental conditions influences its efficacy and interactions with biological targets.
Q & A
Q. What are the standard synthetic routes for methyl 3-iodo-1H-indole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via iodination of methyl indole-5-carboxylate precursors. A common approach involves formylation at the indole C3 position followed by coupling with iodine sources (e.g., N-iodosuccinimide) under acidic conditions. For example, Scheme 2 in outlines refluxing with acetic acid (3–5 hours) to achieve coupling reactions. Optimization includes controlling stoichiometry (1.1 equiv of formyl precursor) and using sodium acetate as a base to neutralize byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended, with purity validated by HPLC (>98%) .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- NMR : The C3-iodo substituent induces distinct deshielding in -NMR (δ 8.2–8.5 ppm for H4 and H6 protons due to anisotropic effects). -NMR shows a carbonyl signal at ~165 ppm (ester) and C-I coupling (~160 ppm) .
- IR : Stretching vibrations for the ester carbonyl (C=O) appear at 1710–1730 cm, while N-H (indole) absorbs at 3400–3450 cm. Computational DFT studies (B3LYP/6-311+G(d,p)) align with experimental data to resolve ambiguities .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) at 0–6°C to prevent degradation via hydrolysis or iodination reversal. Stability studies indicate <5% decomposition over 12 months under these conditions . Avoid aqueous environments, as ester groups are prone to hydrolysis at neutral/basic pH .
Advanced Research Questions
Q. How do solvent polarity and hydrogen-bonding interactions influence the electronic structure of this compound?
- Methodological Answer : Polar solvents (e.g., DMSO, water) stabilize the compound’s excited states via hydrogen bonding with the indole N-H and ester carbonyl. CAM-B3LYP calculations show a 10–15 nm bathochromic shift in UV-Vis spectra in polar vs. nonpolar solvents (e.g., cyclohexane). Solvent effects also modulate charge-transfer transitions, critical for photophysical applications .
Q. What computational methods are most reliable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : M06-2X/def2-TZVP provides accurate activation barriers for Suzuki-Miyaura couplings (iodo→aryl substitution). The iodine atom’s σ-hole interaction with palladium catalysts is better modeled with dispersion-corrected functionals (e.g., ωB97X-D). For regioselectivity in electrophilic substitutions, Natural Bond Orbital (NBO) analysis at the B3LYP level identifies electron density hotspots at C2 and C4 positions .
Q. How can reaction yields be improved in derivatization reactions involving the iodo substituent?
- Methodological Answer :
- Catalyst Screening : Use Pd(PPh) with SPhos ligand for Suzuki couplings, achieving >80% yield in toluene/EtOH (3:1) at 80°C.
- Microwave Assistance : 20-minute microwave irradiation at 120°C reduces side reactions (e.g., deiodination) compared to traditional reflux .
- Additives : KI (1 equiv) suppresses Pd black formation, while CsCO enhances nucleophilic substitution kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
